molecular formula C16H12BrN3O2S2 B15040935 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B15040935
M. Wt: 422.3 g/mol
InChI Key: SAOBFDPYYQDHTI-QGMBQPNBSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a brominated phenol group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. This intermediate is then reacted with 5-bromo-2-hydroxybenzaldehyde under specific conditions to form the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interfere with cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, while the hydrazide moiety can form hydrogen bonds with proteins. These interactions can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide stands out due to the presence of the brominated phenol group. This bromine atom can participate in unique substitution reactions, providing a pathway to a diverse range of derivatives. Additionally, the combination of the benzothiazole ring and the hydrazide moiety enhances its biological activity, making it a valuable compound for research.

Properties

Molecular Formula

C16H12BrN3O2S2

Molecular Weight

422.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12BrN3O2S2/c17-11-5-6-13(21)10(7-11)8-18-20-15(22)9-23-16-19-12-3-1-2-4-14(12)24-16/h1-8,21H,9H2,(H,20,22)/b18-8+

InChI Key

SAOBFDPYYQDHTI-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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